Epinecidin-1: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activities
Epinecidin-1: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epinecidin-1 is a potent, cationic antimicrobial peptide (AMP) originally discovered in the orange-spotted grouper, Epinephelus coioides. Belonging to the piscidin family of peptides, Epinecidin-1 exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, immunomodulatory, and wound healing properties. Its multifaceted functionalities have positioned it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, origin, and detailed biological characterization of Epinecidin-1, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Discovery and Origin
Epinecidin-1 was first identified in 2006 by Yin et al. from a leukocyte cDNA library of the orange-spotted grouper, Epinephelus coioides, a marine fish of significant economic importance in Southeast Asia.[1] The discovery was a result of a systematic effort to identify novel AMPs from aquatic organisms as part of their innate immune system.
The initial identification involved the construction of a cDNA library from the leukocytes of the grouper. Through expressed sequence tag (EST) analysis of over 300 clones, a novel sequence with homology to other known fish antimicrobial peptides was identified and named Epinecidin-1.[1]
The full-length cDNA of Epinecidin-1 is 518 base pairs long and contains a 204-base pair open reading frame. This ORF encodes a 67-amino acid prepropeptide, which is subsequently processed to yield the mature, active peptide.[1] The gene structure of Epinecidin-1 consists of four exons and three introns.[1]
Subsequent studies have utilized chemically synthesized versions of the mature peptide for functional characterization, with a 21-amino acid peptide (GFIFHIIKGLFHAGKMIHGLV) being the most extensively studied due to its cost-effectiveness in synthesis.[2]
Physicochemical Properties and Structure
Epinecidin-1 is a cationic peptide with an amphipathic α-helical secondary structure, a common feature among many antimicrobial peptides that facilitates their interaction with and disruption of microbial cell membranes. The mature peptide lacks disulfide bonds. Several derivatives of Epinecidin-1 have been characterized, with molecular weights ranging from 2.3 to 2.9 kDa.[1]
Biological Activities: Quantitative Data
Epinecidin-1 exhibits a wide array of biological activities, which have been quantified in numerous studies. The following tables summarize the key quantitative data.
Table 1: Antimicrobial Activity of Epinecidin-1 (MIC in µg/mL)
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 6.25 - 256 | [2][3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 9.7 - 39 | [1] |
| Bacillus cereus | Gram-positive Bacteria | 6.25 | [4] |
| Escherichia coli | Gram-negative Bacteria | 12.5 - 100 | [4] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 3.12 - 50 | [5] |
| Vibrio parahaemolyticus | Gram-negative Bacteria | 1.56 | [6] |
| Vibrio vulnificus | Gram-negative Bacteria | 3.12 | [6] |
| Candida albicans | Fungus | 25 - 128 | [2][7] |
| Candida krusei | Fungus | 128 | [7] |
| Candida tropicalis | Fungus | 256 | [7] |
| Trichomonas vaginalis (metronidazole-sensitive) | Protozoa | 12.5 | [1] |
| Trichomonas vaginalis (metronidazole-resistant) | Protozoa | 25 - 62.5 | [1] |
Table 2: Anticancer Activity of Epinecidin-1
| Cell Line | Cancer Type | Assay | Value (µg/mL) | Reference |
| A549 | Human Lung Carcinoma | MTT | IC50: >2.5 | [1] |
| HeLa | Human Cervical Carcinoma | MTT | IC50: >2.5 | [1] |
| HepG2 | Human Hepatocellular Carcinoma | MTT | IC50: >2.5 | [1] |
| HT1080 | Human Fibrosarcoma | MTT | IC50: >2.5 | [1][8] |
| U937 | Human Leukemia | MTT | IC50: >2.5 | [1] |
| B16F10 | Mouse Melanoma | MTT | IC50: ~40 µM | [9] |
| NSCLC cells | Non-small Cell Lung Cancer | MTS | Proliferation inhibition at 8-20 | [10][11] |
Table 3: Antiviral Activity of Epinecidin-1
| Virus | Cell Line | Assay | Value (µg/mL) | Reference |
| Foot-and-Mouth Disease Virus (FMDV) | BHK-21 | Plaque Reduction | EC50: 0.6 | [1] |
| Japanese Encephalitis Virus (JEV) | BHK-21 | Co-treatment | 50% infection drop at 1 | [1] |
| Nervous Necrosis Virus (NNV) | in vivo (Medaka) | Survival Assay | Increased survival at 1 µ g/fish | [1][12] |
Table 4: Wound Healing and Immunomodulatory Effects of Epinecidin-1
| Activity | Model | Assay | Observation | Reference |
| Keratinocyte Proliferation | HaCaT cells | Cell Viability | No cytotoxicity up to 31.25 µg/mL; increased S-phase cells at 15.625 µg/mL | [1][13][14] |
| Wound Closure | in vitro Scratch Assay | Migration | Promoted cell migration to cover the wounded region | [13][14] |
| MRSA-infected Burn Wound Healing | Swine model | Histology | Complete healing within 25 days with enhanced vascularization and collagen formation | [13] |
| Cytokine Modulation (P. aeruginosa infection) | Mouse model | ELISA | Increased IgG1, IL-10; Decreased IL-1β, IL-6, TNF-α | [1][15] |
| Gene Expression (LPS stimulation) | Zebrafish | qRT-PCR | Upregulation of TLR4, IL-1β, NOS2, NF-κB | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of Epinecidin-1.
Discovery and Cloning: Leukocyte cDNA Library Construction
The initial discovery of Epinecidin-1 involved the construction of a cDNA library from the leukocytes of the orange-spotted grouper.
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Leukocyte Isolation: Leukocytes were isolated from the peripheral blood of E. coioides.
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mRNA Extraction: Total RNA was extracted from the isolated leukocytes, and mRNA was purified using oligo(dT)-cellulose chromatography.
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cDNA Synthesis: First-strand cDNA was synthesized from the purified mRNA using an oligo(dT) primer and reverse transcriptase. Second-strand synthesis was subsequently performed.
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Adapter Ligation and Cloning: Adapters were ligated to the double-stranded cDNA, which was then cloned into a suitable vector (e.g., pBluescript).
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Library Screening: The cDNA library was screened using expressed sequence tag (EST) analysis to identify novel gene sequences.
Peptide Synthesis and Purification
For functional studies, Epinecidin-1 is typically chemically synthesized using solid-phase peptide synthesis (SPPS).
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Solid-Phase Synthesis: The peptide is synthesized on a resin support, starting from the C-terminus, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially coupled after the deprotection of the N-terminal Fmoc group of the preceding amino acid.
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Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is commonly used for elution.
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Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Antimicrobial Susceptibility Testing
The antimicrobial activity of Epinecidin-1 is commonly determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
-
Microorganism Preparation: Bacterial or fungal strains are cultured to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
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Peptide Dilution: A serial two-fold dilution of Epinecidin-1 is prepared in the broth medium in a 96-well microtiter plate.
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Inoculation and Incubation: The standardized microbial suspension is added to each well containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of Epinecidin-1 on cancer cells is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of Epinecidin-1 and incubated for a defined period (e.g., 24, 48, or 72 hours).
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MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.
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Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vitro Wound Healing Assay (Scratch Assay)
The effect of Epinecidin-1 on cell migration and wound closure is often evaluated using the scratch assay.[13][14][16][17]
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Cell Monolayer Formation: A confluent monolayer of cells (e.g., keratinocytes or fibroblasts) is grown in a culture dish or plate.
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Scratch Creation: A sterile pipette tip or a specialized tool is used to create a uniform "scratch" or cell-free gap in the monolayer.
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Peptide Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of Epinecidin-1 is added.
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Image Acquisition and Analysis: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours). The rate of wound closure is quantified by measuring the area of the cell-free gap over time.
Signaling Pathways and Mechanisms of Action
Epinecidin-1 exerts its diverse biological effects through multiple mechanisms, primarily involving membrane disruption and modulation of host signaling pathways.
Antimicrobial Mechanism
The primary antimicrobial mechanism of Epinecidin-1 is the disruption of microbial cell membranes.[1] Its cationic nature facilitates electrostatic interactions with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, pore formation, and ultimately cell lysis.[1]
Immunomodulatory Signaling Pathways
Epinecidin-1 has been shown to modulate the host immune response, particularly through the Toll-like receptor (TLR) signaling pathway. It can directly interact with and neutralize LPS, preventing its binding to TLR4 and subsequent downstream signaling.[6][7][18] Furthermore, Epinecidin-1 can induce the degradation of MyD88, an essential adaptor protein in TLR signaling, via the Smurf E3 ligase and proteasome pathway.[6][7][18] This leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
Caption: Epinecidin-1's modulation of the TLR4 signaling pathway.
Anticancer Mechanism
The anticancer activity of Epinecidin-1 is also primarily attributed to its ability to selectively disrupt the membranes of cancer cells. Cancer cell membranes often have a higher negative charge compared to normal cells, which facilitates the electrostatic attraction of the cationic Epinecidin-1. This interaction leads to membrane permeabilization and cell lysis. Additionally, in some cancer cell lines, Epinecidin-1 has been shown to induce apoptosis and downregulate necrosis-related genes.[1]
References
- 1. Epinecidin-1, a highly potent marine antimicrobial peptide with anticancer and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epinecidin-1, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Epinecidin-1 Has Immunomodulatory Effects, Facilitating Its Therapeutic Use in a Mouse Model of Pseudomonas aeruginosa Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Peptide Epinecidin-1 Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epinecidin-1, an antimicrobial peptide from fish (Epinephelus coioides) which has an antitumor effect like lytic peptides in human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the antitumor activity of moronecidin (Piscidin)-like peptide in combination with anti-PD-1 antibody against melanoma tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marine Antimicrobial Peptide Epinecidin-1 Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marine Antimicrobial Peptide Epinecidin-1 Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial peptide Epinecidin-1 promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The antimicrobial peptide, epinecidin-1, mediates secretion of cytokines in the immune response to bacterial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4dcell.com [4dcell.com]
- 18. Antimicrobial Peptide Epinecidin-1 Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
